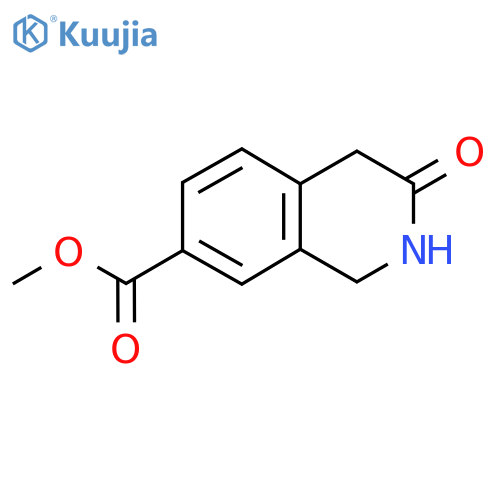Cas no 1823924-37-3 (Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate)

1823924-37-3 structure
商品名:Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
CAS番号:1823924-37-3
MF:C11H11NO3
メガワット:205.209943056107
CID:4708869
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
-
- インチ: 1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
- InChIKey: BWBDAAUODRYDDN-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C=CC(C(=O)OC)=CC=2CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 277
- トポロジー分子極性表面積: 55.4
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A994742-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
$414.0 | 2025-02-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ792-50mg |
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
1823924-37-3 | 95% | 50mg |
758.0CNY | 2021-07-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00941599-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
¥5264.0 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1215819-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
$900 | 2024-06-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00941599-100mg |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 100mg |
¥1406.0 | 2022-03-01 | |
| Chemenu | CM363751-1g |
methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB569767-250mg |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; . |
1823924-37-3 | 250mg |
€297.90 | 2024-08-02 | ||
| 1PlusChem | 1P01KKG4-100mg |
Methyl3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 100mg |
$73.00 | 2024-06-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX5484-10g |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
1823924-37-3 | 95% | 10g |
¥12926.0 | 2024-04-23 | |
| abcr | AB569767-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; . |
1823924-37-3 | 1g |
€692.80 | 2024-08-02 |
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 関連文献
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1823924-37-3 (Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1823924-37-3)Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate

清らかである:99%
はかる:1g
価格 ($):373.0